1-Methyl-2-phenyl-1H-imidazole chemical structure and properties
1-Methyl-2-phenyl-1H-imidazole chemical structure and properties
An In-Depth Technical Guide to 1-Methyl-2-phenyl-1H-imidazole
Introduction
The imidazole ring system is a cornerstone of modern medicinal chemistry and materials science. As a five-membered aromatic heterocycle containing two nitrogen atoms, its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold." This designation stems from its frequent appearance in biologically active compounds and functional materials.[1][2] Imidazole-based compounds exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, 1-Methyl-2-phenyl-1H-imidazole, intended for researchers, chemists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, key applications, and essential safety protocols.
Chemical Identity and Structure
1-Methyl-2-phenyl-1H-imidazole is an aromatic heterocyclic compound featuring a phenyl group substituted at the C2 position and a methyl group at the N1 position of the imidazole ring. This specific substitution pattern fixes the tautomeric form of the imidazole ring and imparts distinct properties compared to its unmethylated precursor, 2-phenylimidazole.
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IUPAC Name: 1-methyl-2-phenyl-1H-imidazole
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Synonyms: 1-Methyl-2-phenylimidazole, N-Methyl-2-phenylimidazole
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CAS Number: 3475-07-8[4]
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Molecular Formula: C₁₀H₁₀N₂
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Molecular Weight: 158.20 g/mol
Below is a diagram representing the 2D chemical structure of the molecule.
Caption: 2D Structure of 1-Methyl-2-phenyl-1H-imidazole.
Physicochemical and Spectroscopic Properties
The properties of 1-Methyl-2-phenyl-1H-imidazole are dictated by the combination of the aromatic phenyl ring, the polar imidazole core, and the N-methyl group. The following table summarizes its key physicochemical data. For context, data for the related precursor 2-phenylimidazole is also included.
| Property | 1-Methyl-2-phenyl-1H-imidazole | 2-Phenyl-1H-imidazole (Precursor) | Source |
| CAS Number | 3475-07-8 | 670-96-2 | [4][5] |
| Molecular Formula | C₁₀H₁₀N₂ | C₉H₈N₂ | [5] |
| Molecular Weight | 158.20 g/mol | 144.17 g/mol | [5] |
| Appearance | Data not available (likely an oil or low-melting solid) | White to light yellow crystalline solid | [6] |
| Melting Point | Data not available | 142-148 °C | [4][6] |
| Boiling Point | Data not available | 340 °C | [6] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, and chloroform. | Moderately soluble in polar solvents like water and alcohols. | [6] |
| Density | Data not available | ~1.1 g/cm³ | [4] |
| logP | Data not available | 1.29 - 1.88 | [4][6] |
Spectroscopic Data: Spectroscopic analysis is crucial for structure verification. For 1-Methyl-2-phenyl-1H-imidazole:
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¹H NMR: Proton NMR spectra will show characteristic signals for the methyl protons (a singlet), and distinct aromatic protons for both the phenyl and imidazole rings. The imidazole protons typically appear in the 6.7-7.7 ppm range.[7]
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¹³C NMR: The carbon spectrum will show distinct peaks for the methyl carbon, the carbons of the imidazole ring (typically 124-133 ppm), and the carbons of the phenyl ring.[7][8]
Synthesis: N-Methylation of 2-Phenylimidazole
A robust and common method for preparing 1-Methyl-2-phenyl-1H-imidazole is the direct N-methylation of its precursor, 2-phenylimidazole. This synthesis is a classic example of nucleophilic substitution.
Causality and Rationale
The protocol relies on generating a potent nucleophile from 2-phenylimidazole. The N-H proton of the imidazole ring is weakly acidic (pKa ~13) and can be removed by a strong base.[6] This deprotonation creates an imidazolide anion, which is a powerful nucleophile. This anion then readily attacks an electrophilic methyl source, such as methyl iodide, in an Sₙ2 reaction to form the desired N-methylated product. The choice of a polar aprotic solvent like DMF or THF is critical as it effectively solvates the cation of the base without interfering with the nucleophile, thereby accelerating the reaction rate.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-Methyl-2-phenyl-1H-imidazole.
Detailed Step-by-Step Protocol
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Preparation (Deprotonation): a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-phenylimidazole (1.0 eq). b. Add anhydrous dimethylformamide (DMF) to dissolve the starting material. c. Cool the solution to 0 °C using an ice bath. d. Cautiously add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole, producing hydrogen gas. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases, indicating complete formation of the imidazolide anion.
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Methylation Reaction: a. Cool the reaction mixture back to 0 °C. b. Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe. Rationale: Methyl iodide provides a highly reactive electrophilic methyl group for the Sₙ2 reaction. c. Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Workup and Purification: a. Once the reaction is complete, cautiously quench the mixture by slowly adding it to ice-cold water to decompose any remaining NaH. b. Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). d. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield pure 1-Methyl-2-phenyl-1H-imidazole.
Applications in Research and Development
The 1-methyl-2-phenyl-imidazole scaffold is a valuable building block in several scientific domains.
Drug Discovery and Medicinal Chemistry
The imidazole nucleus is a bioisostere for other chemical groups and can act as a proton donor or acceptor, making it a versatile component for interacting with biological targets.[1][9] Phenyl-imidazole derivatives have been investigated for a range of biological activities. For example, 2-phenylimidazole and its analogs are known inhibitors of enzymes like calmodulin-dependent nitric-oxide synthase.[4] The N-methylation of this scaffold can modulate its pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, making it a key strategy in drug design. The molecule serves as an important intermediate for the synthesis of more complex, biologically active compounds.[6][10]
Materials Science and Coordination Chemistry
Imidazole derivatives are widely used as ligands to form coordination complexes with various metals.[4][6] The nitrogen atoms of the imidazole ring can coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) or other functional materials. These materials can have applications in catalysis, gas storage, and as organic light-emitting diodes (OLEDs).
Synthetic Organic Chemistry
In synthetic chemistry, N-methylated imidazoles can be used in C-H activation reactions. The hydrogen at the C2 position of 1-methylimidazole is known to be acidic and can be deprotonated using a strong base like n-butyllithium (n-BuLi).[11] This creates a nucleophilic center at C2, allowing for the introduction of various functional groups and the construction of more complex molecules.
Safety, Handling, and Storage
Potential Hazards (Inferred):
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Skin and Eye Irritation: Imidazole and its derivatives are often corrosive or irritants, capable of causing skin irritation and serious eye damage.[5][12]
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Harmful if Swallowed: Oral toxicity is a common hazard for this class of compounds.[5][12]
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Respiratory Irritation: May cause respiratory irritation if inhaled.[5]
Recommended Precautions:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
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Personal Protective Equipment (PPE):
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Wear chemical-resistant gloves (e.g., nitrile).
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Wear safety glasses or goggles and a face shield if there is a splash risk.
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Use a lab coat to protect clothing.
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Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][13]
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Keep away from strong oxidizing agents and acids.
Conclusion
1-Methyl-2-phenyl-1H-imidazole is a versatile heterocyclic compound with significant potential as a chemical intermediate. Its unique structural features, derived from the combination of a phenyl group and a methylated imidazole core, make it a valuable building block in the synthesis of pharmaceuticals, functional materials, and complex organic molecules. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for researchers looking to leverage its capabilities in their scientific endeavors.
References
-
Wikipedia. (2023, December 2). 1-Methylimidazole. In Wikipedia. Retrieved February 4, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 2-methyl-. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]
-
Chemsrc. (2022, August 25). 2-Phenyl-1H-imidazole CAS#:670-96-2. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69591, 2-Phenylimidazole. Retrieved February 4, 2026, from [Link].
-
Caloong Chemical Co., Ltd. (2023, July 7). Overview of the Synthesis Method of 2-Phenylimidazole. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). CN102250010A - Method for synthesizing 2-phenylimidazole compounds.
-
Wikipedia. (2024, January 20). Imidazole. In Wikipedia. Retrieved February 4, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 2-methyl- (CAS 693-98-1). Retrieved February 4, 2026, from [Link]
-
The Journal of Physical Chemistry A. (n.d.). The Cohesive Interactions in Phenylimidazoles. Retrieved February 4, 2026, from [Link]
- Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 755.
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. Retrieved February 4, 2026, from [Link]
- Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(3), 385-408.
-
Supporting Information. (n.d.). General Consideration. Retrieved February 4, 2026, from [Link]
-
Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved February 4, 2026, from [Link]
-
PubMed Central. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Retrieved February 4, 2026, from [Link]
-
MDPI. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved February 4, 2026, from [Link]
- Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 4-12.
-
ACS Publications. (2022). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. Retrieved February 4, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved February 4, 2026, from [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved February 4, 2026, from [Link]
-
IUCr Journals. (2018). 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved February 4, 2026, from [Link]
-
PubMed Central. (2011). 2-Phenyl-1H-imidazole. Retrieved February 4, 2026, from [Link]
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-Phenyl-1H-imidazole | CAS#:670-96-2 | Chemsrc [chemsrc.com]
- 5. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Phenylimidazole | 670-96-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
- 13. 1-Phenylimidazole | 7164-98-9 [chemicalbook.com]
